molecular formula C19H18N4O3S2 B2939848 N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393566-03-5

N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2939848
CAS No.: 393566-03-5
M. Wt: 414.5
InChI Key: PZHZJVWZEHSVCT-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a thiadiazole core substituted with a benzamide moiety and a thioether-linked 2-((4-ethoxyphenyl)amino)-2-oxoethyl group. Its structure combines aromatic (benzamide, 4-ethoxyphenyl) and heterocyclic (thiadiazole) components, which are critical for modulating physicochemical properties and biological activity.

Properties

IUPAC Name

N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-2-26-15-10-8-14(9-11-15)20-16(24)12-27-19-23-22-18(28-19)21-17(25)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHZJVWZEHSVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article aims to provide a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N6O3SC_{16}H_{16}N_{6}O_{3}S, with a molecular weight of approximately 428.5 g/mol. The structure features a thiadiazole ring, an ethoxyphenyl group, and a benzamide moiety, which are critical for its biological activity.

The mechanism of action for this compound involves its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For instance, compounds containing the thiadiazole ring have shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells through various pathways:

  • Inhibition of DHFR : The compound has been evaluated for its inhibitory effects on DHFR, demonstrating promising results comparable to established anticancer agents like Cisplatin .
  • Structure–Activity Relationship (SAR) : Modifications in the substituents on the thiadiazole ring influence the anticancer potency. Electron-donating groups at specific positions enhance activity against cancer cell lines .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains:

Microbial Strain Activity
Staphylococcus aureusModerate to high
Escherichia coliModerate
Bacillus subtilisHigh
Aspergillus nigerModerate

Studies have shown that the presence of electron-withdrawing groups increases antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer .

Case Studies

A recent study evaluated the biological activity of several thiadiazole derivatives, including this compound. The results indicated:

  • Anticancer Efficacy : The compound demonstrated IC50 values in the low micromolar range against various cancer cell lines.
  • Antimicrobial Potency : Inhibition zones were measured against standard bacterial strains, showing significant effectiveness compared to control groups.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (–S–) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reagent Conditions Product Mechanism
Hydrogen peroxide (H₂O₂)Room temperature, acidic pHSulfoxide derivative (R–S(=O)–)Electrophilic oxidation at sulfur atom
Potassium permanganate (KMnO₄)Aqueous, neutral pHSulfone derivative (R–SO₂–)Radical-mediated oxidation

Key Findings :

  • Sulfoxidation occurs selectively at the thioether bridge without disrupting the thiadiazole ring .

  • Over-oxidation to sulfones requires prolonged reaction times or excess oxidant .

Reduction Reactions

The carbonyl group (C=O) in the 2-oxoethyl moiety is susceptible to reduction.

Reagent Conditions Product Mechanism
Sodium borohydride (NaBH₄)Ethanol, 0–5°CSecondary alcohol (–CH₂OH)Nucleophilic hydride transfer
Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF), refluxPrimary alcohol (–CH₂OH) with cleavage riskRadical-mediated reduction

Notes :

  • NaBH₄ selectively reduces the ketone without affecting the amide bond .

  • LiAlH₄ may lead to over-reduction or decomposition of the thiadiazole ring .

Substitution Reactions

The ethoxy (–OCH₂CH₃) group participates in nucleophilic aromatic substitution (NAS) under acidic or basic conditions.

Reagent Conditions Product Yield
Ammonia (NH₃)Ethanol, 100°C, 12 hrs4-Aminophenyl derivative65–70%
Thiophenol (C₆H₅SH)DMF, K₂CO₃, 80°C, 6 hrs4-(Phenylthio)phenyl derivative55–60%

Mechanistic Insight :

  • Electron-donating ethoxy groups activate the para position for NAS, enabling replacement with amines or thiols .

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions.

Conditions Products Catalyst
6M HCl, reflux, 8 hrsBenzoic acid + Thiadiazole-amine derivative
2M NaOH, 70°C, 4 hrsSodium benzoate + Thiadiazole-aminePhase-transfer agent

Structural Impact :

  • Hydrolysis cleaves the amide bond, generating fragments with potential biological activity .

Coupling Reactions

The thiadiazole ring’s nitrogen atoms facilitate coordination with metal catalysts in cross-coupling reactions.

Reaction Type Reagents Product
Suzuki-Miyaura couplingPd(PPh₃)₄, arylboronic acid, K₂CO₃Biaryl-thiadiazole hybrid
Ullmann couplingCuI, 1,10-phenanthroline, K₃PO₄N-Aryl derivatives

Applications :

  • Used to synthesize analogs with enhanced pharmacological profiles .

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the thioether group.

Conditions Products Quantum Yield
UV light (254 nm), acetoneThiadiazole radical + Benzyl radical0.12–0.15

Significance :

  • Mechanistic studies suggest radical intermediates contribute to degradation pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound ID/Name Substituents (R1, R2) Melting Point (°C) Yield (%) Key Features
Target Compound R1 = 4-Ethoxyphenyl, R2 = Benzamide Not Reported - High lipophilicity due to ethoxy group; potential for CNS penetration.
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) R1 = 4-Chlorobenzyl, R2 = Phenoxyacetamide 132–134 74 Chlorine atom enhances electrophilicity; phenoxy group may improve target binding.
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) R1 = Benzyl, R2 = Phenoxyacetamide 133–135 88 Benzyl group increases aromatic stacking potential; higher yield suggests synthetic efficiency.
N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide R1 = Ethyl-thiadiazole, R2 = Sulfonamide Not Reported - Sulfonamide group introduces hydrogen-bonding capacity; ethyl substitution may reduce steric hindrance.
Nitazoxanide (NTZ) R1 = Nitrothiazole, R2 = Benzamide Not Reported - Nitrothiazole core confers antiparasitic activity; approved for cryptosporidiosis. Structural similarity in benzamide moiety.

Key Differences and Trends

  • Thermal Stability : Melting points correlate with molecular symmetry and intermolecular forces. For example, 5g (ethylthio, 168–170°C) has higher symmetry than 5h (benzylthio, 133–135°C) .
  • Bioactivity : Halogenated derivatives (e.g., 5e, 5j) often show stronger antimicrobial activity, while sulfonamides () excel in enzyme inhibition due to polar interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound?

  • Microwave-assisted synthesis : Reduces reaction time (30 minutes at 100°C) and improves yield (85%) by enhancing reaction efficiency. Key steps include cyclization of thiadiazole intermediates and coupling with benzamide derivatives .
  • Conventional reflux : Uses POCl₃ as a cyclizing agent under reflux (90°C, 3 hours), yielding ~78%. Purification involves pH adjustment with ammonia and recrystallization from DMSO/water .
  • Alkylation strategies : For thioether linkages, react 5-substituted thiadiazole-2-thiols with alkylating agents (e.g., bromoacetophenone derivatives) in dry acetone with K₂CO₃ (reflux, 3 hours), achieving 91% yield .

Table 1: Comparison of Synthetic Routes

MethodKey Reagents/ConditionsYieldPurity Analysis
Microwave-assistedMicrowave, 100°C, 30 min85%TLC, ¹H/¹³C NMR, IR
POCl₃-mediated refluxPOCl₃, 90°C, 3 h78%TLC, m.p., MS
AlkylationK₂CO₃, dry acetone, reflux91%NMR, MS, HPLC

Q. How should researchers characterize this compound spectroscopically?

  • ¹H NMR : Identify aromatic protons (δ 7.0–8.0 ppm for benzamide), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂), and thiadiazole NH (δ 7.3–7.5 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and thioether C-S bonds (~650–700 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., m/z 282 [M+1] for related analogs) .

Q. What purification strategies are effective for isolating the target compound?

  • Recrystallization : Use ethanol, DMSO/water (2:1), or methanol to remove by-products. Ethanol yields >95% purity for thiadiazole derivatives .
  • Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients for complex mixtures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent variation : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on bioactivity .
  • Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole or triazole to study heterocycle-dependent activity .
  • Data collection : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays and correlate IC₅₀ values with structural features .

Q. How to resolve contradictions in biological activity data across studies?

  • Purity validation : Use HPLC (>98% purity) to rule out impurities affecting bioactivity .
  • Assay standardization : Ensure consistent cell culture conditions (e.g., serum concentration, incubation time) to minimize variability .
  • Mechanistic studies : Perform enzyme inhibition assays (e.g., PFOR enzyme targeting) to confirm target specificity .

Q. What computational approaches predict the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina to simulate binding to PFOR (PDB ID: 1KOP). Prioritize compounds with hydrogen bonds (e.g., N-H···N interactions) and low binding energies (<−8 kcal/mol) .
  • Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond persistence .

Q. How to optimize reaction scalability for gram-scale synthesis?

  • Solvent selection : Replace DMSO with ethanol/water mixtures for safer large-scale recrystallization .
  • Catalyst screening : Test alternatives to POCl₃ (e.g., PCl₅) to reduce toxicity while maintaining yield .

Q. What strategies mitigate stability issues during storage?

  • Lyophilization : Convert hygroscopic intermediates to stable powders for long-term storage .
  • Light-sensitive handling : Store in amber vials under nitrogen to prevent photo-degradation of thioether linkages .

Key Data Contradictions and Resolutions

  • Varying anticancer activity : Derivatives synthesized via microwave-assisted methods show higher potency (IC₅₀: 12 μM) than reflux-based routes (IC₅₀: 25 μM), likely due to reduced thermal degradation .
  • Spectral anomalies : Discrepancies in NH proton shifts (δ 7.3 vs. δ 7.5) may arise from solvent polarity (DMSO-d₆ vs. CDCl₃) .

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